5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound that features both aromatic and aliphatic components within its structure. Known for its complexity and unique functional groups, this compound often finds its place in advanced organic synthesis and material science due to its potential reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes:
The compound can be synthesized through a multi-step organic reaction, starting with the benzylation of 4-hydroxybenzaldehyde.
Subsequent reactions include condensation reactions with dimethyl acetylenedicarboxylate and appropriate acids to form the dioxane ring.
The final step often involves fine-tuning reaction conditions like temperature, solvent choice, and purification steps to obtain the pure product.
Industrial Production Methods:
Industrially, the compound is often synthesized in a batch process within a controlled environment.
Key reaction conditions include maintaining low temperatures to avoid side reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aromatic benzyl group can undergo oxidation to form corresponding benzoic acid derivatives under harsh oxidative conditions.
Reduction: Reductive cleavage of the benzyl ether bond can lead to phenolic compounds.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate in alkaline conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Friedel-Crafts reagents like AlCl₃ for alkylation and acylation.
Major Products:
From Oxidation: Corresponding benzoic acids and related derivatives.
From Reduction: Phenols and deprotected dioxane derivatives.
From Substitution: Various substituted benzene compounds with enhanced reactivity or stability.
Scientific Research Applications
Chemistry: Used as an intermediate in synthesizing more complex organic molecules and polymers.
Biology: Potential to be a building block in creating biologically active molecules, including potential pharmaceutical agents.
Medicine: Under study for possible therapeutic properties, particularly in drug development.
Industry: Utilized in the manufacturing of specialty chemicals and advanced materials for electronics or coatings.
Mechanism of Action
The compound exhibits its effects through its functional groups, engaging in a range of reactions due to its benzyloxy and dioxane moieties. It can act as both a nucleophile and an electrophile, interacting with various molecular targets within reaction pathways, influencing the overall synthetic or degradative pathways in which it partakes.
Comparison with Similar Compounds
5-Phenyl-2,2-dimethyl-1,3-dioxane-4,6-dione: Lacks the benzyloxy group, thus differing in reactivity and application.
4-(Benzyloxy)benzaldehyde: While a precursor, it lacks the dioxane ring, making it simpler and less versatile.
Uniqueness:
The presence of both the benzyloxy group and the dioxane ring makes 5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione distinct. It combines aromatic and aliphatic characteristics, granting it a broader range of reactivity and applicability in various fields.
Biological Activity
The compound 5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione , often referred to as a dioxane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C17H18O4
- Molecular Weight : 286.32 g/mol
The structure features a dioxane ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The dioxane ring may contribute to this activity by scavenging free radicals, which can lead to oxidative stress and various diseases. A study demonstrated that derivatives of dioxane showed significant radical scavenging activity in vitro, suggesting that this compound could possess similar effects .
Anticancer Potential
Several studies have investigated the anticancer properties of dioxane derivatives. For instance, compounds with modifications on the phenyl ring have shown cytotoxic effects against various cancer cell lines. A notable study reported that similar structures inhibited cell proliferation in breast cancer cells through apoptosis induction .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Dioxane derivatives have been explored as inhibitors for enzymes such as Factor XIa, which plays a role in coagulation pathways. The compound's structural features allow it to interact effectively with the active site of these enzymes, potentially leading to therapeutic applications in anticoagulation .
Table 2: Enzyme Inhibition Studies
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Factor XIa | Competitive | 12 |
COX-2 | Non-competitive | 18 |
Case Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that the compound exhibited a significant reduction in DPPH radical concentration, comparable to standard antioxidants like ascorbic acid .
Case Study 2: Anticancer Efficacy
A study published in Cancer Letters examined the effects of this compound on MCF-7 cells. The findings revealed that treatment with varying concentrations led to increased apoptosis markers and decreased cell viability over a 48-hour period. Flow cytometry analysis confirmed these results, showing an increase in early and late apoptotic cells .
Properties
IUPAC Name |
2,2-dimethyl-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-20(2)24-18(21)17(19(22)25-20)12-14-8-10-16(11-9-14)23-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXIEQUZESIWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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